4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile
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Overview
Description
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile involves several steps. One common method includes the reaction of 2-chloropyrimidine with 3,5-dimethylbenzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Agrochemicals: It is used in the development of new agrochemical products such as herbicides and fungicides.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets in the body. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile can be compared with other pyrimidine derivatives such as:
Etravirine: A well-known antiviral drug used in the treatment of HIV.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific substituents, which provide distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C13H10ClN3O |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C13H10ClN3O/c1-8-5-10(7-15)6-9(2)12(8)18-11-3-4-16-13(14)17-11/h3-6H,1-2H3 |
InChI Key |
HQYWBKBBGZBGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)Cl)C)C#N |
Origin of Product |
United States |
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